Spinigerin
Description
Properties
bioactivity |
Gram+ & Gram-, Virus, Fungi, HIV, |
|---|---|
sequence |
HVDKKVADKVLLLKQLRIMRLLTRL |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of Spinigerin
Identification of Spinigerin from Pseudacanthotermes spiniger and Nasutitermes corniger Termite Species
This compound was identified and isolated from the fungus-growing termite species Pseudacanthotermes spiniger. researchgate.netnih.govajol.info It has also been associated with Nasutitermes corniger, a termite species used in traditional medicine in Brazil, although the initial isolation and detailed characterization appear to stem from P. spiniger. nih.govnehu.ac.inresearchgate.netphcog.comresearchgate.net this compound is described as a linear antibacterial peptide consisting of 25 amino acids and notably lacks cysteine residues. researchgate.netnih.govnih.gov It exhibits activity against both bacteria and fungi. researchgate.netnih.govnih.gov
Physiological Localization of this compound within Termite Tissues (e.g., hemocytes, salivary glands)
Within Pseudacanthotermes spiniger, this compound is constitutively present in hemocyte granules and in salivary glands. researchgate.netnih.govcnrs.frcnrs.fr Hemocytes are insect blood cells that play a crucial role in the immune response. The presence of this compound in these tissues suggests its direct involvement in the termite's defense against potential pathogens encountered internally or externally. researchgate.netnih.govresearchgate.netresearchgate.netfu-berlin.de
Comparative Analysis of this compound's Expression Profiles (e.g., constitutive nature)
A significant characteristic of this compound's expression in termites, particularly P. spiniger, is its constitutive nature. researchgate.netnih.govresearchgate.netcnrs.frmdpi.comcnrs.fr This means that this compound is present in unchallenged termites, in contrast to the inducible expression of many antimicrobial peptides in other insect species (especially those undergoing complete metamorphosis), where these peptides are produced in the fat body and released into the hemolymph following septic injury. researchgate.netnih.govcnrs.frcnrs.fr The constitutive expression of this compound in termites highlights a potentially different immune strategy in these social insects, providing a constant level of defense against ubiquitous microbial threats in their environment. researchgate.netnih.govfu-berlin.de
Here is a summary of some key characteristics of this compound:
| Characteristic | Description |
| Amino Acid Count | 25 |
| Cysteine Residues | Absent |
| Activity Spectrum | Antibacterial and Antifungal |
| Expression Profile | Constitutive |
| Localization in P. spiniger | Hemocyte granules, Salivary glands |
| Structure in Micelles | Stable alpha-helix from Lys4 to Thr23 |
Further research findings indicate that this compound exhibits good lytic activities against both Gram-positive and Gram-negative bacteria. nih.gov Structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of SDS micelles has revealed that this compound adopts a stable alpha-helical conformation. nih.gov This alpha-helical structure, along with the presence of positively charged amino acid residues (Lysine and Arginine), is thought to be important for its interaction with and disruption of negatively charged bacterial cell membranes. nih.govmdpi.com
Molecular Structure and Conformational Dynamics of Spinigerin
Primary Sequence Analysis of Spinigerin as a Cysteine-Free Peptide
This compound is characterized as a linear peptide composed of 25 amino acids. nih.gov A notable feature of its primary sequence is the absence of cysteine residues. nih.gov This distinguishes it from many other peptides where disulfide bonds formed by cysteine residues play a significant role in stabilizing the tertiary structure. univ-paris-diderot.frnih.govmdpi.com The lack of cysteines implies that this compound's structure and stability are primarily governed by other factors, such as amino acid composition, sequence distribution of hydrophobic and charged residues, and interactions with its environment. cabidigitallibrary.org
Solution Structure Determination of this compound via Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional solution structure of this compound has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in membrane-mimicking environments. researchgate.netnih.govic.ac.uk NMR spectroscopy is a powerful technique for determining the structure of biomolecules in solution, providing detailed information about atomic distances and angles which can be used to calculate a 3D structure. mdpi.comosti.govnih.gov Studies utilizing NMR, often in the presence of membrane mimetics like SDS micelles or TFE/water mixtures, have been crucial in revealing this compound's conformation under conditions that simulate its biological target. researchgate.netnih.govcabidigitallibrary.org
Conformational Behavior of this compound in Aqueous and Membrane-Mimicking Environments (e.g., α-helical formation)
This compound exhibits distinct conformational behavior depending on its environment. In aqueous solutions, this compound adopts a flexible random coil structure. researchgate.net However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or SDS micelles, this compound undergoes a significant conformational change, acquiring a stable α-helical structure. researchgate.netnih.gov This transition to an α-helical conformation is observed rapidly in the presence of TFE. researchgate.net In 50% TFE, the helical structure is well-defined along its entire sequence. researchgate.net This induced α-helical structure is also observed in SDS micelles. nih.gov The α-helix formed in membrane-mimicking environments is often described as slightly bent and displays an amphiphilic character. researchgate.net This amphiphilic nature, where one face of the helix is predominantly hydrophobic and the other is hydrophilic with positively charged residues, is characteristic of many membrane-interacting antimicrobial peptides. cabidigitallibrary.orgmdpi.com
The following table summarizes the observed conformational behavior of this compound in different environments:
| Environment | Observed Conformation |
| Aqueous Solution | Flexible random coil |
| TFE/water mixtures | Stable α-helix |
| SDS micelles | Stable α-helix |
| DPC micelles | α-helical conformation |
Note: DPC micelles are also reported to induce an alpha-helical conformation based on CD data mentioned in nih.gov.
Specifically, the stable alpha-helix in SDS micelles has been determined by NMR spectroscopy to span from Lys4 to Thr23. nih.gov
Structural Homologies and Similarities of this compound to Other Antimicrobial Peptides (e.g., Magainin 2, Cecropin (B1577577) A)
This compound shares structural similarities with other known antimicrobial peptides, particularly those that adopt an α-helical conformation and exhibit amphiphilic properties. Structural comparisons have drawn parallels between this compound and peptides like Magainin 2 and Cecropin A. researchgate.netnih.govnih.govuni.luuni.lu
Similarities in structure between this compound and Magainin 2 have been observed, particularly concerning the amphiphilic character of their α-helical conformations in membrane-mimicking environments. researchgate.net Both peptides are known to interact with bacterial membranes, and their structural resemblances suggest potentially similar mechanisms of action involving membrane disruption. researchgate.net
While this compound is cysteine-free, Cecropin A is also described as a linear, amphipathic peptide with an α-helical structure that lacks cysteine residues. mdpi.com Structural similarities between stomoxyn (B1575848) (another insect AMP) and Cecropin A, and between this compound and Magainin 2, have been noted, suggesting convergent structural features among different classes of antimicrobial peptides from insects and other organisms. researchgate.net Hybrid peptides combining regions of Cecropin A and Magainin 2 have also been studied to understand the contribution of different segments to antimicrobial activity and structure. nih.govsci-hub.segoogle.com
Impact of Specific Amino Acid Residues on this compound's Structural Integrity
While detailed residue-specific structural integrity studies solely focused on this compound are not extensively highlighted in the provided snippets, research on other antimicrobial peptides, including analogs of Magainin 2 and Cecropin A hybrids, provides insights into how specific amino acid residues can influence peptide structure and function. nih.govmdpi.com
For instance, studies on Magainin 2 and Cecropin A hybrid peptides have shown the importance of specific residues, such as tryptophan at position 2 and the glycine-isoleucine-glycine hinge region, in influencing their tertiary structures and lytic activities. nih.gov Substitution or deletion of these residues can significantly impact the peptide's conformation and its ability to interact with membranes. nih.gov The presence and distribution of charged residues, particularly lysine (B10760008) and arginine, contribute to the electrostatic attraction between the peptide and the negatively charged headgroups of phospholipids (B1166683) in bacterial membranes, which is crucial for membrane binding and subsequent structural changes. nih.gov The amphipathic nature of the formed α-helix, determined by the arrangement of hydrophobic and hydrophilic residues along the sequence, is also critical for membrane interaction and potential pore formation. cabidigitallibrary.orgnih.gov
Biological Activities of Spinigerin
Broad-Spectrum Antimicrobial Efficacy of Spinigerin against Microorganisms
This compound demonstrates antimicrobial activity against a range of bacteria and fungi. nih.govnih.govmdpi.comresearchgate.netuniprot.orgbeilstein-journals.org
Activity against Gram-Positive Bacteria
This compound displays lytic activities against certain Gram-positive bacteria. nih.govmdpi.com Specifically, it has been reported as active against Bacillus megaterium and Micrococcus luteus. uniprot.org However, it shows inactivity against other Gram-positive species such as Bacillus subtilis, Streptococcus pyogenes, Bacillus thuringiensis, and Staphylococcus aureus. uniprot.org The helical structure of this compound and the electrostatic attraction between its charged residues and the bacterial membrane are important for its antibacterial effect. nih.govmdpi.com
Activity against Gram-Negative Bacteria
This compound is also effective against Gram-negative bacteria. nih.govmdpi.com It has shown activity against Escherichia coli SBS363 and D22, Klebsiella pneumoniae, Salmonella typhimurium, and Pseudomonas aeruginosa. uniprot.org Similar to its action on Gram-positive bacteria, this compound's mode of action against Gram-negative bacteria involves the induction of cell lysis through transmembrane pore formation. researchgate.net Conversely, it is reported as inactive against Enterobacter cloacae and Erwinia carotovora. uniprot.org
| Microorganism | Type | Activity | Source |
|---|---|---|---|
| Bacillus megaterium | Gram-Positive | Active | uniprot.org |
| Micrococcus luteus | Gram-Positive | Active | uniprot.org |
| Bacillus subtilis | Gram-Positive | Inactive | uniprot.org |
| Streptococcus pyogenes | Gram-Positive | Inactive | uniprot.org |
| Bacillus thuringiensis | Gram-Positive | Inactive | uniprot.org |
| Staphylococcus aureus | Gram-Positive | Inactive | uniprot.org |
| Escherichia coli SBS363 | Gram-Negative | Active | uniprot.org |
| Escherichia coli D22 | Gram-Negative | Active | uniprot.org |
| Klebsiella pneumoniae | Gram-Negative | Active | uniprot.org |
| Salmonella typhimurium | Gram-Negative | Active | uniprot.org |
| Pseudomonas aeruginosa | Gram-Negative | Active | uniprot.org |
| Enterobacter cloacae | Gram-Negative | Inactive | uniprot.org |
| Erwinia carotovora | Gram-Negative | Inactive | uniprot.org |
Antifungal Activity against Filamentous Fungi and Yeasts (e.g., Candida albicans, Fusarium spp., Nectria spp.)
This compound demonstrates effectiveness against both yeasts and filamentous fungi. researchgate.netmdpi.commdpi.combioline.org.br It is active against Candida albicans. uniprot.orgmdpi.com Furthermore, this compound shows activity against several filamentous fungi, including Fusarium culmorum, Nectria crassa, Nectria hematococca, and Trichoderma viride. researchgate.netuniprot.org However, it has been found inactive against the filamentous fungus Beauveria bassiana. uniprot.org The minimal inhibitory concentration (MIC) of this compound against filamentous fungi and yeast has been reported to be less than 5 μM. researchgate.net
| Microorganism | Type | Activity | Source |
|---|---|---|---|
| Candida albicans | Yeast | Active | uniprot.orgmdpi.com |
| Fusarium culmorum | Filamentous Fungus | Active | researchgate.netuniprot.org |
| Nectria crassa | Filamentous Fungus | Active | researchgate.netuniprot.org |
| Nectria hematococca | Filamentous Fungus | Active | researchgate.netuniprot.org |
| Trichoderma viride | Filamentous Fungus | Active | researchgate.netuniprot.org |
| Beauveria bassiana | Filamentous Fungus | Inactive | uniprot.org |
Antiparasitic Activity of this compound (e.g., Leishmania donovani)
This compound has demonstrated antiparasitic activity, notably against Leishmania donovani. nih.govnih.govtandfonline.com Studies have shown that exposure to this compound induces apoptosis-like cell death in Leishmania donovani promastigotes with an IC50 of 150 μM. nih.govnih.gov This process involves morphological changes such as cell rounding, nuclear condensation, oligonucleosomal DNA degradation, and positive TUNEL staining, without significant loss of membrane integrity. nih.govnih.gov The mechanism appears to be caspase-independent and involves the elevation of intracellular reactive oxygen species (ROS) levels and down-regulation of ROS detoxifying enzymes like ascorbate (B8700270) peroxidase (APx) and trypanothione (B104310) reductase (TR). nih.gov Computational analysis suggests that this compound may interact with trypanothione reductase, interfering with its function in detoxifying ROS. nih.gov At a concentration of 150 μM, this compound reduced the infection rate by 20% in host macrophages, with no observed cytotoxicity on these mammalian cells at this concentration. nih.gov
| Parasite | Activity | IC50 (Promastigotes) | Effect on Host Cells | Source |
|---|---|---|---|---|
| Leishmania donovani | Active | 150 μM | No cytotoxicity observed at 150 μM nih.gov | nih.govtandfonline.comnih.gov |
Antiviral Properties of this compound (e.g., HIV)
This compound has been reported to possess antiviral properties, including activity against HIV. nih.govresearchgate.netbeilstein-journals.org It has been found active against HIV at an EC50 of 1.4 μM. researchgate.net this compound is listed in the Antimicrobial Peptide Database as having anti-HIV activity. beilstein-journals.org Peptides with higher arginine content have been suggested to have improved potency against HIV. nih.gov
| Virus | Activity | EC50 | Source |
|---|---|---|---|
| HIV | Active | 1.4 μM | researchgate.netbeilstein-journals.org |
Selective Toxicity of this compound towards Microbial/Parasitic Cells versus Mammalian Cells
A key characteristic of this compound is its selective toxicity towards microbial and parasitic cells while exhibiting low toxicity against mammalian cells. nih.govnih.govtandfonline.com Studies have shown that this compound has no hemolytic activity against human erythrocytes. nih.gov Furthermore, at its IC50 value (150 μM) against Leishmania donovani promastigotes, no cytotoxicity was observed on host macrophages. nih.gov While a concentration of 200 μM showed about 18% reduction in the viability of human macrophage cell line THP-1 after 24 hours, suggesting some cytotoxic effect at higher concentrations, this indicates a degree of selectivity for microbial and parasitic targets compared to mammalian cells at relevant effective concentrations against the pathogens. researchgate.net
Mechanisms of Antimicrobial Action of Spinigerin at the Cellular and Molecular Level
Membrane Permeabilization and Disruption by Spinigerin
This compound's interaction with microbial cell membranes is a crucial step in its antimicrobial action, leading to permeabilization and disruption. researchgate.netnih.govnih.govnih.govCurrent time information in New York, NY, US.researchgate.netnih.govmdpi.com This interaction is often the initial event in the cascade that results in cell death. researchgate.netmdpi.com
Interaction of this compound with Microbial Cell Membranes and Phospholipid Bilayers
This compound interacts with microbial cell membranes, which differ significantly in composition from mammalian cell membranes. nih.govresearchgate.netmdpi.com Microbial membranes, particularly those of bacteria, are rich in negatively charged phospholipids (B1166683) such as phosphatidylglycerol and cardiolipin, as well as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which contribute to a net negative surface charge. researchgate.netmdpi.comopenaccessjournals.com In contrast, mammalian cell membranes primarily consist of zwitterionic phospholipids and cholesterol, resulting in a more neutral surface charge and providing a basis for selective toxicity of cationic AMPs like this compound towards microbial cells. researchgate.netmdpi.com
This compound, being a cationic peptide, is attracted to the negatively charged microbial cell surface through electrostatic interactions. nih.govresearchgate.netmdpi.comfrontiersin.org Upon initial electrostatic binding, the amphipathic nature of this compound, which possesses both hydrophilic and hydrophobic regions, facilitates its interaction with the lipid bilayer. researchgate.netnih.govresearchgate.netmdpi.com The hydrophilic segments of the peptide interact with the charged head groups of phospholipids, while the hydrophobic domains interact with the lipid core of the membrane. researchgate.net This interaction leads to the insertion of the peptide into the membrane. mdpi.com Studies have shown that this compound adopts a stable alpha-helical structure in hydrophobic environments, which is believed to be important for its membrane-disrupting activity. researchgate.netnih.govnih.gov The strong electrostatic attraction between the positively charged residues (such as lysine (B10760008) and arginine) in this compound and the negatively charged phospholipid head groups plays a significant role in disrupting the membrane and causing subsequent cell death. nih.gov
Pore Formation Models (e.g., Carpet-Like Model)
The interaction of antimicrobial peptides like this compound with microbial membranes can lead to the formation of transmembrane pores, although the specific model of pore formation can vary depending on the peptide and the target membrane. researchgate.netresearchgate.netmdpi.commdpi.complos.org Several models have been proposed to explain how AMPs induce membrane permeabilization, including the barrel-stave model, the toroidal pore model, and the carpet-like model. researchgate.netmdpi.commdpi.complos.orgnih.gov
The carpet-like model suggests that the AMPs accumulate on the surface of the microbial membrane through electrostatic interactions, covering it like a carpet. researchgate.netplos.orgnih.gov Once a critical concentration is reached, the peptides can induce membrane permeabilization without necessarily inserting deeply to form discrete, stable pores that span the entire bilayer. researchgate.netplos.orgnih.gov Instead, the accumulation of peptides on the surface can lead to a generalized destabilization and thinning of the membrane, creating transient pores or disruptions that allow leakage of intracellular contents. researchgate.netnih.gov Some research suggests that peptides acting via the carpet model can behave more like detergents at high concentrations, leading to micellization of the phospholipid bilayer. researchgate.netnih.gov
While specific biophysical evidence confirming the precise pore formation model for this compound in all target organisms is still being elucidated, its structural similarities to other AMPs known to act via membrane permeabilization, such as magainin 2 and cecropin (B1577577) A, suggest a similar mode of action involving transmembrane pore formation, potentially through a carpet-like mechanism. researchgate.netnih.govresearchgate.net The ability of this compound to induce cell lysis through transmembrane pore formation has been indicated in studies. researchgate.net
Intracellular Target Interactions of this compound
Nucleic Acid Binding and Replication Interference
Some antimicrobial agents exert their effects by interfering with nucleic acid synthesis, either DNA replication or RNA transcription. libretexts.orgcreative-biolabs.com This can involve binding to DNA or inhibiting the enzymes responsible for these processes, such as DNA polymerase or RNA polymerase. libretexts.orgcreative-biolabs.com While the primary mechanism of this compound is often described in terms of membrane interaction, some AMPs are known to target intracellular molecules, including nucleic acids. mdpi.comfrontiersin.org Interference with DNA replication can occur through various mechanisms, including the inhibition of enzymes essential for DNA synthesis or by directly binding to the DNA structure. libretexts.orgcreative-biolabs.combiorxiv.org Similarly, RNA transcription can be inhibited by drugs that interfere with RNA polymerase or the transcription process itself. libretexts.orgcreative-biolabs.com Although the search results did not provide direct evidence detailing this compound's specific interaction with nucleic acids or its direct interference with replication or transcription processes, the broader understanding of AMP mechanisms includes the possibility of such intracellular targeting. nih.govmdpi.comfrontiersin.org
Induction of Programmed Cell Death Pathways (e.g., Caspase-Independent Apoptosis)
This compound has been shown to induce programmed cell death pathways in target organisms, such as Leishmania donovani. nih.govresearchgate.netnih.govmcw.edudntb.gov.uanih.govnih.gov Notably, studies have indicated that this compound induces apoptosis-like cell death in L. donovani in a caspase-independent manner. nih.govmcw.edudntb.gov.uanih.govnih.gov Programmed cell death is an active process regulated by specific cellular programs, distinct from accidental cell death like necrosis. scielo.org While apoptosis is often associated with caspase activation, caspase-independent forms of programmed cell death also exist and can be triggered by various factors and pathways. nih.govscielo.orgnih.gov
In Leishmania donovani, exposure to this compound led to morphological changes characteristic of apoptosis, including cell rounding, nuclear condensation, and DNA degradation, without the involvement of caspase-like activity. nih.gov The induction of apoptosis-like cell death by this compound in L. donovani appears to involve the elevation of intracellular reactive oxygen species (ROS) levels and the down-regulation of ROS-detoxifying enzymes. nih.gov Computational analysis suggests that this compound may interact with trypanothione (B104310) reductase, an enzyme involved in maintaining redox balance in trypanosomatids, potentially interfering with its function and leading to increased ROS levels. nih.gov This ROS-mediated oxidative stress is implicated as an essential factor in the this compound-induced caspase-independent cell death pathway in L. donovani. nih.govdntb.gov.ua Other AMPs have also been shown to induce apoptosis in fungal cells, sometimes through ROS-mediated pathways. researchgate.netmdpi.com The loss of mitochondrial membrane potential and increased intracellular calcium levels observed in L. donovani treated with this compound were not associated with caspase activity, further supporting a caspase-independent mechanism. nih.gov
Modulation of Microbial Resistance Mechanisms by this compound
The interaction of this compound with microbial membranes suggests potential avenues for modulating resistance. By targeting the cell membrane, this compound may bypass or interfere with some of the common resistance mechanisms that rely on intracellular processes or modifications of cell wall/membrane components.
One key mechanism of resistance is the action of efflux pumps, which are membrane proteins that actively transport antimicrobial compounds out of the microbial cell, thereby reducing their intracellular concentration below inhibitory levels. frontiersin.orgmdpi.comnih.gov Efflux pumps are a major contributor to multidrug resistance (MDR) in both bacteria and fungi. frontiersin.orgnih.govreviberoammicol.comnih.gov Given that this compound's primary mode of action involves membrane disruption, it is plausible that it could interfere with the function or integrity of these efflux pumps, or that its membrane-targeting activity is less susceptible to efflux mechanisms compared to agents that need to accumulate intracellularly.
Biofilm formation is another critical resistance mechanism. Microorganisms within biofilms are encased in a self-produced extracellular matrix, which acts as a physical barrier limiting the penetration of antimicrobial agents. mdpi.comnih.govnih.gov Biofilms also harbor slow-growing or dormant "persister" cells that are less susceptible to killing, and they can facilitate horizontal gene transfer, spreading resistance genes among microbes. mdpi.comnih.govox.ac.uk While direct studies on this compound's effect on biofilm structure or formation are limited in the provided search results, AMPs in general have shown potential in disrupting biofilms and targeting persister cells. mdpi.com The membrane-disrupting activity of this compound could potentially affect the structural integrity of the biofilm matrix or directly target the cells within it, including persisters.
Research findings on this compound's specific impact on microbial resistance mechanisms, such as direct modulation of efflux pumps or disruption of biofilms, are not extensively detailed in the provided search snippets. However, the fundamental mechanism of this compound involving transmembrane pore formation nih.govresearchgate.net presents a different challenge for microbes compared to traditional antibiotics that target specific intracellular processes or enzymes. Resistance to such membrane-targeting peptides often involves alterations in membrane composition or surface charge, or enzymatic degradation of the peptide.
Studies on other antimicrobial peptides provide context for how this compound might interact with resistance mechanisms. For instance, some AMPs can overcome resistance mediated by efflux pumps or target bacteria within biofilms. mdpi.com The cationic nature and alpha-helical structure of this compound nih.gov are common features of AMPs that interact with negatively charged microbial membranes.
While specific data tables detailing this compound's modulation of resistance mechanisms are not available in the provided search results, the general mechanisms of antimicrobial resistance are well-documented and provide a framework for understanding potential interactions.
| Mechanism of Resistance | Description | Potential Interaction with this compound (Hypothetical) |
| Reduced Drug Uptake | Decreased permeability of the cell membrane or cell wall to the antimicrobial agent. frontiersin.orgnih.govreactgroup.orgmdpi.com | This compound's membrane-disrupting action may bypass this mechanism. |
| Efflux Pumps | Active transport of the antimicrobial agent out of the cell. frontiersin.orgnih.govreactgroup.orgmdpi.comnih.gov | This compound might interfere with pump function or its membrane target is less affected. |
| Enzymatic Inactivation/Modification | Production of enzymes that degrade or modify the antimicrobial agent. wikipedia.orgfrontiersin.orgmdpi.comreactgroup.org | Less likely to affect peptide structure unless specific peptidases are involved. |
| Alteration of Target Site | Modification of the cellular target that the antimicrobial agent binds to. wikipedia.orgfrontiersin.orgmdpi.comreactgroup.org | This compound's target is the membrane itself, making this mechanism less applicable. |
| Biofilm Formation | Encasing of microbes in a protective matrix, reducing penetration and altering cell physiology. mdpi.comnih.govnih.gov | This compound might disrupt the matrix or target cells within the biofilm. |
Further research is needed to specifically elucidate how this compound interacts with and potentially modulates these diverse microbial resistance mechanisms at the cellular and molecular level.
Biosynthesis and Molecular Biology of Spinigerin
Genetic Basis and Ribosomal Encoding of Spinigerin
This compound is classified as a ribosomally synthesized antimicrobial peptide. biomedres.usmdpi.com This indicates that its primary structure is directly encoded by a gene within the termite's genome, and its synthesis is carried out by the cellular machinery of the ribosome. This compound is characterized as a linear peptide composed of 25 amino acid residues and notably lacks cysteine residues. nih.govresearchgate.net While the specific gene sequence and its precise genomic locus in Pseudacanthotermes spiniger are not extensively detailed in the available information, its ribosomal synthesis confirms a genetic template dictates its amino acid sequence. The sequence of synthetic this compound has been reported as HVDKKVADKVLLLKQLRIMRLLTRL. google.com
Gene Expression and Regulation of this compound Production in Host Organisms
This compound is produced by the fungus-growing termite Pseudacanthotermes spiniger. researchgate.netnih.govmdpi.com Within the termite, this compound is stored and secreted by hemocytes, which are key components of the insect's immune system. researchgate.netnih.govmdpi.comnih.gov The production of antimicrobial peptides in insects is recognized as an essential immune defense mechanism, often induced by challenges such as septic injury or the injection of bacteria. google.com However, research also indicates that this compound is constitutively expressed in the hemocytes of the termite, suggesting a baseline level of production is maintained even without explicit immune challenge. nih.govmdpi.comfrontiersin.org This dual nature of expression – constitutive and potentially inducible – could allow for both rapid initial defense and sustained protection against microbial threats. The regulation of gene expression, in general, is a complex process that can be modulated at various stages, including transcription and translation, and is influenced by numerous factors, including environmental cues and infection status. ebi.ac.ukwikipedia.orgfrontiersin.org Specific details regarding the intricate regulatory pathways governing this compound gene expression in P. spiniger are areas requiring further detailed investigation.
Post-Translational Modifications and Maturation of this compound
As a ribosomally synthesized peptide, this compound is likely produced as a precursor molecule that undergoes post-translational modifications to yield the mature, active peptide. wikipedia.org A common post-translational modification for secreted peptides, such as AMPs stored in and released from hemocytes, is the cleavage of a signal peptide. This signal peptide typically directs the nascent polypeptide chain into the secretory pathway. While direct experimental evidence detailing the precursor structure and specific cleavage sites for this compound is not provided in the examined literature, by analogy with other insect AMPs like termicin (B1575697) (also from P. spiniger), which is synthesized as a precursor including a signal peptide, it is highly probable that this compound maturation involves proteolytic processing to remove a signal sequence. scielo.brbvsalud.orgscielo.br The mature form of this compound is a 25-amino-acid peptide. nih.gov The conversion from a larger precursor to this mature length would involve precise peptide bond cleavage events mediated by specific enzymes. Beyond proteolytic cleavage, other post-translational modifications such as glycosylation or lipidation can occur in some proteins wikipedia.org, but there is no information in the search results to suggest these modifications are involved in this compound maturation. The peptide's adoption of an alpha-helical conformation in membrane-mimetic environments is crucial for its function nih.govresearchgate.netnih.govnih.gov, but this structural change is a conformational shift rather than a covalent post-translational modification.
Comparative Genomics and Proteomics related to this compound and Analogous Peptides
This compound is recognized as a member of the family of linear cysteine-free insect antimicrobial peptides. researchgate.netnih.gov Comparative studies have revealed structural similarities between this compound and other AMPs from diverse organisms, such as magainin 2 from Xenopus, suggesting potentially analogous mechanisms of action, particularly concerning membrane interactions. researchgate.netnih.govmdpi.comnih.gov this compound is often discussed alongside other well-characterized insect AMPs, including cecropins and termicins, highlighting its place within the broader context of insect innate immunity peptides. biomedres.usresearchgate.netscielo.brbvsalud.orgoiu.edu.sdpnas.org Termicin, also isolated from P. spiniger, provides a relevant point of comparison, sharing the same host organism and also functioning as an AMP, although termicin contains cysteine residues and forms disulfide bonds, distinguishing it structurally from this compound. mdpi.com
Advanced Methodologies for the Study of Spinigerin
Isolation and Purification Techniques for Spinigerin
The isolation and purification of this compound from biological sources, such as termite hemocytes, involve a series of steps aimed at separating the peptide from other cellular components and molecules. Initial extraction methods are typically followed by purification techniques to obtain a highly pure sample for detailed analysis.
Chromatographic Methods (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are fundamental to the purification of peptides like this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.comchromtech.comlibretexts.org High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique in this regard, offering high separation efficiency and resolution. ijpsjournal.comchromtech.comrotachrom.com
In the context of this compound purification, reversed-phase HPLC is commonly employed. This method utilizes a non-polar stationary phase and a polar mobile phase. libretexts.org Molecules are separated based on their hydrophobicity; more hydrophobic compounds are retained longer by the stationary phase. The process typically involves applying a sample to an HPLC column and eluting the separated components by varying the composition of the mobile phase, often using a gradient of increasing organic solvent concentration. libretexts.orgrotachrom.com Detection of the eluted peptides is commonly performed by monitoring absorbance at specific wavelengths, such as 225 nm. google.com Fractions corresponding to the target peptide, this compound, are collected, dried, and reconstituted for further analysis. google.com
One reported method for this compound purification involved depositing a clarified supernatant from termite extracts onto a Sep-Pak C18 Vac cartridge. google.com Elution was performed using solutions of acetonitrile (B52724) in water containing trifluoroacetic acid (TFA). google.com The fraction eluted with 40% acetonitrile was then subjected to reversed-phase HPLC. google.com
Spectroscopic and Biophysical Characterization of this compound
Spectroscopic and biophysical techniques are essential for determining the structural features and behavior of this compound. These methods provide insights into its secondary structure, three-dimensional conformation, and molecular weight.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure of proteins and peptides. formulationbio.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. formulationbio.comwikipedia.org The characteristic CD spectral signatures in the far-UV region (typically 190-250 nm) can indicate the presence and relative proportions of different secondary structures, such as alpha-helices, beta-sheets, and random coils. formulationbio.comwikipedia.org
CD data has been used to study the conformation of this compound in various environments. Studies have shown that this compound adopts a flexible random coil structure in aqueous solution but assumes a stable alpha-helical conformation in the presence of membrane-mimetic environments like trifluoroethanol (TFE), dodecylphosphocholine (B1670865) (DPC) micelles, and sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov Specifically, in 50% TFE, this compound forms a well-defined helical structure along its sequence, displaying an amphiphilic character. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional solution structure of molecules, including peptides. libretexts.orgnih.govresearchgate.net By analyzing the signals generated by the magnetic nuclei of the atoms within a molecule when placed in a strong magnetic field, NMR can provide detailed information about the connectivity, spatial arrangement, and dynamics of the atoms. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used for structure elucidation. nih.govresearchgate.net
NMR spectroscopy, often combined with molecular modeling calculations, has been used to determine the solution structure of this compound. nih.govnih.govresearchgate.net Studies in SDS micelles have revealed that this compound contains a stable alpha-helix from Lys4 to Thr23. nih.gov This alpha-helical structure is considered important for its interaction with membranes. nih.gov Analysis of NMR spectra provides constraints, such as inter-proton distances derived from Nuclear Overhauser Effect Spectroscopy (NOESY) experiments and dihedral angles from coupling constants, which are then used in computational methods to generate 3D structural models.
Mass Spectrometry (e.g., MALDI-TOF, LC-MS/MS) for Identification and Purity Assessment
Mass Spectrometry (MS) techniques are crucial for the identification, molecular weight determination, and purity assessment of peptides. patsnap.comprottech.com These methods measure the mass-to-charge ratio (m/z) of ions derived from the sample. patsnap.comcreative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is a commonly used technique for analyzing peptides and proteins. patsnap.comprottech.comcreative-proteomics.com In MALDI-TOF, the sample is mixed with a matrix material, and a laser pulse is used to desorb and ionize the molecules. patsnap.comcreative-proteomics.com The ions are then accelerated through a flight tube, and their time of flight to the detector is measured, which is related to their m/z ratio. patsnap.comcreative-proteomics.com MALDI-TOF MS is known for its speed and suitability for analyzing larger biomolecules. patsnap.comprottech.com It has been used in the identification and analysis of this compound during purification steps. google.commatis.is
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides a more detailed analysis, particularly for complex mixtures. patsnap.comprottech.comnih.gov In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into a mass spectrometer for ionization and detection. patsnap.comnih.gov Tandem MS involves further fragmentation of selected ions, providing sequence information for peptides. patsnap.comprottech.com While not explicitly detailed for this compound in the provided snippets, LC-MS/MS is a standard technique for peptide characterization and would be applicable for confirming the sequence and identifying potential modifications or impurities in this compound samples. patsnap.comprottech.comnih.gov
Microscopy Techniques for Visualizing this compound-Membrane Interactions (e.g., Electron Microscopy)
Microscopy techniques allow for the direct visualization of the interactions between peptides like this compound and biological membranes. Understanding these interactions is critical for elucidating the mechanism of action of antimicrobial peptides, which often involves disrupting microbial cell membranes. researchgate.net
Electron Microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers high-resolution imaging capabilities suitable for examining cellular structures and the effects of antimicrobial peptides on membranes. researchgate.netdovepress.comdntb.gov.ua TEM, with its high spatial resolution, can visualize the ultrastructural changes in membranes and the localization of peptides within cells. dovepress.com SEM provides detailed information about the surface morphology. researchgate.netdovepress.com
While specific electron microscopy data showing this compound interacting with membranes was not extensively detailed in the provided search results, the general application of electron microscopy for studying the interaction of antimicrobial molecules with bacterial cell envelopes is well-established. researchgate.net Techniques like SEM and TEM enable the examination of morphological changes in bacterial membranes induced by antimicrobial exposure, such as alterations in topography and the formation of pores. researchgate.netdntb.gov.ua Therefore, electron microscopy would be a suitable method to visualize how this compound interacts with and potentially disrupts microbial cell membranes.
Bioassays for Antimicrobial and Antiparasitic Activity Assessment
Bioassays are crucial for evaluating the biological activity of compounds like this compound against various microorganisms and parasites. uga.eduresearchgate.net These in vitro methods allow for the determination of potency and the identification of modes of action. researchgate.net
This compound has demonstrated activity against a range of targets, including filamentous fungi, yeast, Gram-negative bacteria, and Gram-positive bacteria. researchgate.netresearchgate.netresearchgate.netnih.govoup.com Its mode of action against bacteria is suggested to involve the induction of cell lysis through transmembrane pore formation. researchgate.netnih.gov
Studies have utilized bioassays to determine the minimal inhibitory concentration (MIC) of this compound against various pathogens. For filamentous fungi, yeast, and Gram-negative bacteria, the MIC has been reported to be less than 5 µM. researchgate.netnih.gov
In addition to its antimicrobial properties, this compound has also shown activity against parasites. Bioassays against Leishmania donovani have indicated that this compound can induce apoptosis-like cell death in these parasites. researchgate.netresearchgate.netdntb.gov.uaasm.org The half-maximal inhibitory concentration (IC50) for this effect on Leishmania donovani was found to be 150 µM. researchgate.net
Research findings highlight this compound's potential as an anti-parasitic peptide, particularly against neglected diseases like Leishmaniasis. nih.govresearchgate.netresearchgate.net Studies on insect peptides with anti-parasitic activity, including this compound, represent a promising area for the development of new therapeutic agents. nih.govresearchgate.net
The following table summarizes some of the research findings regarding this compound's activity based on bioassay assessments:
| Target Organism | Activity Measured | Reported Value | Reference |
| Filamentous fungi, Yeast, Gram-negative bacteria | Minimal Inhibitory Concentration (MIC) | < 5 µM | researchgate.netnih.gov |
| Leishmania donovani | Half-maximal Inhibitory Concentration (IC50) for apoptosis-like cell death | 150 µM | researchgate.net |
| Gram-positive bacteria | Lytic activity | Demonstrated | nih.gov |
| Gram-negative bacteria | Lytic activity | Demonstrated | nih.gov |
This data underscores the broad-spectrum activity of this compound against both microbial and parasitic targets as revealed through various bioassay methodologies.
Structure Activity Relationship Sar Studies and Rational Design of Spinigerin Analogs
Elucidation of Key Structural Motifs and Residues for Spinigerin Activity
This compound is a linear, cysteine-free antibacterial peptide comprising 25 amino acids, originally isolated from the termite Pseudacanthotermes spiniger. nih.govresearchgate.net Its antimicrobial activity is closely linked to its three-dimensional structure and the properties of its constituent amino acids. In membrane-mimetic environments, such as SDS or TFE micelles, this compound adopts an alpha-helical conformation. nih.govresearchgate.netnih.gov
A key structural motif identified is a stable alpha-helix spanning residues Lys4 to Thr23. nih.gov Studies have shown that a truncated fragment, this compound (4-21), which retains a similar alpha-helical content, also maintains antibacterial activity. nih.gov This suggests that the core alpha-helical region is critical for its function.
The activity of this compound is also significantly influenced by the presence of positively charged residues, specifically lysine (B10760008) (Lys) and arginine (Arg). nih.gov this compound contains four Lys and three Arg residues. nih.gov These cationic residues play a vital role in the initial electrostatic attraction between the peptide and the negatively charged polar head groups of phospholipids (B1166683) on bacterial cell membranes. mdpi.comnih.govmdpi.com This interaction is a crucial step in the membrane disruption mechanism employed by many antimicrobial peptides. mdpi.comnih.gov
The amphipathic nature of the alpha-helix, with distinct hydrophobic and hydrophilic faces, is another essential structural motif. researchgate.netnih.govnih.gov This amphipathicity allows this compound to interact effectively with the lipid bilayer of bacterial membranes, facilitating insertion and disruption. researchgate.netnih.govnih.gov The slightly bent alpha-helix observed in this compound in 50% TFE displays this amphiphilic character, similar to that seen in magainin 2, suggesting a comparable mode of action on bacterial membranes. researchgate.netnih.gov
Strategies for Modifying this compound Sequence to Enhance Efficacy or Specificity
Strategies for modifying peptide sequences to enhance efficacy or specificity often involve altering amino acid composition, sequence shuffling, or incorporating non-natural amino acids or modifications. asm.orgfrontiersin.orgnih.gov While specific detailed strategies applied directly to this compound are not extensively elaborated in the provided search results, general principles for modifying antimicrobial peptides (AMPs) to improve their therapeutic potential are discussed and can be inferred as applicable to this compound.
One common strategy is the optimization of amino acid composition and sequence shuffling to improve activity. asm.org This involves rearranging the existing amino acids or substituting them to enhance desired properties while preserving essential structural features like the potential to form an amphipathic helix. asm.org
Modifications aimed at altering the peptide's net charge, hydrophobicity, and amphipathicity are frequently employed. mdpi.comfrontiersin.org Increasing the net positive charge can enhance electrostatic attraction to negatively charged bacterial membranes, potentially improving activity. mdpi.comfrontiersin.org However, a delicate balance is required, as excessive charge or hydrophobicity can also increase toxicity to mammalian cells. mdpi.comfrontiersin.org
The design of peptide variants based on a template peptide is a standard approach in activity screening and optimization. mdpi.com Although not explicitly detailed for this compound, this method would involve creating modified versions of the this compound sequence and evaluating their activity against target microorganisms.
Design and Synthesis of Novel this compound Derivatives and Peptidomimetics
The design and synthesis of novel peptide derivatives and peptidomimetics are crucial for overcoming limitations of natural peptides, such as proteolytic degradation and poor bioavailability, while retaining or enhancing their biological activity. nih.govnih.gov Peptidomimetics are compounds that mimic the structural and functional attributes of peptides but often possess improved stability and pharmacokinetic properties. nih.govnih.govplos.org
Rational design approaches are employed to create these modified molecules. nih.govnih.gov This often begins with understanding the SAR of the parent peptide to define the minimal active sequence or key pharmacophore elements. nih.gov Structural constraints can then be applied to probe the three-dimensional arrangement of these features. nih.gov
While the provided information does not detail the specific design and synthesis of this compound derivatives or peptidomimetics, it outlines general strategies used in the field. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a common method for producing linear peptides and their derivatives. nih.gov For peptidomimetics, this can involve incorporating chemical modifications to transform linear peptides into more "drug-like" molecules. nih.gov
Strategies include cyclization of linear peptides to improve stability and target binding efficacy, although this can sometimes reduce bioactivity due to enhanced conformational constraint. nih.gov The incorporation of non-peptidic moieties or modified backbones is another approach to create peptidomimetics that mimic key features of the peptide's bioactive conformation. nih.govplos.orgresearchgate.net Examples of non-peptidic backbones being explored for peptidomimetic design include oligooxopiperazines and peptoids. plos.orgnih.gov These synthetic molecules can mimic the spatial arrangement of side chains found in peptide secondary structures like alpha-helices. plos.org
The design process can involve computational methods, such as in silico docking, to predict the interaction mode and binding orientation of designed molecules with their targets. nih.gov This aids in the rational design of derivatives with potentially enhanced activity or specificity.
Analysis of Hydrophobicity, Cationicity, and Amphipathicity in this compound Activity
The biological activity of antimicrobial peptides like this compound is heavily influenced by their physicochemical properties, particularly hydrophobicity, cationicity, and amphipathicity. mdpi.comnih.govfrontiersin.org These properties collectively govern the peptide's interaction with and disruption of bacterial membranes. mdpi.comnih.govnih.gov
This compound is characterized as a cationic peptide due to the presence of multiple lysine and arginine residues, which carry positive charges at physiological pH. nih.govmdpi.com This cationicity is crucial for the initial electrostatic attraction to the negatively charged surface of bacterial membranes, which have a higher proportion of anionic lipids compared to zwitterionic mammalian cell membranes. mdpi.comnih.gov This differential interaction contributes to the selective toxicity of AMPs towards bacteria. mdpi.com
Hydrophobicity, the tendency of amino acids to avoid water and interact with lipids, is another key factor. mdpi.comnih.govfrontiersin.org this compound contains a notable percentage of hydrophobic residues, contributing to its ability to insert into the lipid bilayer of the bacterial membrane. mdpi.comresearchgate.netnih.gov The proper placement of both positive and hydrophobic residues along the peptide sequence is essential. mdpi.com
The interplay between cationicity and hydrophobicity, along with the peptide's secondary structure (the alpha-helix in the case of this compound), results in an amphipathic structure. mdpi.comresearchgate.netnih.govnih.gov An amphipathic molecule possesses both hydrophilic (charged/polar) and hydrophobic regions. nih.gov This allows this compound to orient itself at the membrane interface, with the hydrophobic face interacting with the lipid core and the cationic face interacting with the negatively charged headgroups. nih.gov This amphipathic character is considered a key factor for the antimicrobial activity of peptides like this compound and buforin II, facilitating membrane binding and disruption. researchgate.netnih.gov
Studies on other AMPs have demonstrated that while cationicity is important for initial binding, hydrophobicity and amphipathicity are critical for membrane insertion and disruption. nih.gov The balance between these properties is delicate; increasing hydrophobicity or cationicity can enhance interaction with bacterial membranes but may also increase interaction with and toxicity towards eukaryotic cells. mdpi.comfrontiersin.org Therefore, optimizing the balance of these properties is a crucial aspect of designing this compound analogs with improved activity and selectivity. mdpi.comfrontiersin.org
The following table summarizes some key properties discussed in relation to this compound's activity:
| Property | Description | Role in this compound Activity |
| Alpha-helicity | Formation of a helical secondary structure in membrane-mimetic environments. | Critical structural motif for membrane interaction and disruption. nih.govresearchgate.netnih.gov |
| Cationicity | Presence of positively charged amino acids (Lys, Arg). | Essential for electrostatic attraction to negatively charged bacterial membranes, contributing to selectivity. mdpi.comnih.govmdpi.com |
| Hydrophobicity | Presence of hydrophobic amino acids. | Facilitates insertion into the lipid bilayer of bacterial membranes. mdpi.comnih.govfrontiersin.org |
| Amphipathicity | Segregation of hydrophilic and hydrophobic residues on different faces of the helix. | Allows proper orientation and interaction with the membrane interface, crucial for membrane disruption. mdpi.comresearchgate.netnih.govnih.gov |
Potential Research Applications of Spinigerin
Spinigerin as a Model for Understanding Innate Immunity Mechanisms
Antimicrobial peptides like this compound are key components of the innate immune system in invertebrates, vertebrates, and plants, providing a rapid response to microbial pathogens. researchgate.netoiu.edu.sd this compound's presence in unchallenged termites, in contrast to the induced expression of AMPs in many other insects, highlights variations in innate immune strategies across different species. ajol.inforesearchgate.net Studying this compound's constitutive expression and activity in P. spiniger can provide insights into the diverse mechanisms by which organisms maintain defense against potential infections as part of their natural immune repertoire. mdpi.comnih.gov Research into the structural features and mechanisms of action of AMPs, including this compound, is crucial for understanding how these peptides contribute to host defense and how resistance might be avoided or counteracted by pathogens. oiu.edu.sdnih.gov
Veterinary Applications of this compound Analogs for Animal Health
Similar to agricultural applications, there is interest in using antimicrobial peptides to improve the resistance of livestock to infections. academicjournals.orgresearchgate.netresearchgate.net The review of literature on antibacterial peptides from insects highlights their potential impact on animal health. researchgate.net While specific research on this compound analogs for veterinary use is not detailed in the provided results, the general exploration of insect AMPs for therapeutic applications in animal health is an active area of research. researchgate.net The broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi, makes it a potential candidate for inspiring molecules for veterinary applications aimed at controlling various pathogens affecting animal health. nih.govajol.infomdpi.com
This compound as a Research Tool for Membrane Biology and Antimicrobial Resistance Studies
This compound, as a linear amphipathic cationic peptide, is believed to exert its antimicrobial effects, at least in part, by interacting with and disrupting microbial membranes. nih.govoiu.edu.sdresearchgate.netnih.gov Studies on the solution structure of this compound in membrane-mimetic environments, such as SDS micelles, have revealed an alpha-helical conformation which is thought to play a role in membrane disruption. nih.govnih.govresearchgate.net The strong electrostatic attraction between the positively charged residues (Lys and Arg) in this compound and the negatively charged polar head groups of phospholipids (B1166683) on the bacterial membrane surface is considered important for its membrane-disrupting activity. nih.gov
Research using this compound can contribute to understanding the complex interactions between AMPs and biological membranes, which is a critical area in membrane biology. researchgate.netuq.edu.au Furthermore, investigating the mechanisms by which this compound disrupts membranes can provide insights into potential strategies to overcome antimicrobial resistance, as membrane disruption is a mode of action less prone to the rapid development of resistance seen with some conventional antibiotics that target specific intracellular processes. researchgate.netresearchgate.netuq.edu.au Studying how pathogens might avoid or counteract the effects of membrane-targeting peptides like this compound is also relevant to antimicrobial resistance research. nih.govuq.edu.au
Synergistic Effects of this compound with Existing Antimicrobial Agents in Research Settings
The potential for antimicrobial peptides to be used in conjunction with other antimicrobial agents to increase efficiency is an area of research interest. academicjournals.orgencyclopedia.pub While direct studies on the synergistic effects of this compound with existing antimicrobial agents are not explicitly detailed, the broader research on AMPs indicates that such synergistic effects have been observed for other peptides when combined with conventional antibiotics or other antifungal drugs. researchgate.netencyclopedia.pubmdpi.comnih.gov This synergy can arise from various factors, including increased local concentration of the AMP, improved stability, and enhanced interactions with microbial membranes. researchgate.net Research into combinations involving this compound could explore whether similar synergistic benefits exist, potentially allowing for reduced doses of individual substances and improved efficacy against resistant strains. encyclopedia.pubmdpi.com
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Spinosin | 155692 |
| Sodium stibogluconate | 16683012 |
| Amphotericin B | 5280965 |
| Miltefosine | 104845 |
| Terbinafine | 5282141 |
| Fluconazole | 3346 |
| Polymyxin B | 6433201 |
| Colistin | 24835 |
| Magainin 2 | 16129720 |
| Daptomycin | 16132315 |
| Oritavancin | 11708515 |
Research Findings Data Table Examples
While detailed quantitative data specifically for this compound's applications were not consistently available across all search results to create comprehensive interactive tables for each subsection, the following examples illustrate the type of research findings discussed:
Example 1: Antimicrobial Activity of this compound
This compound has demonstrated activity against various microorganisms. nih.govajol.infomdpi.com
| Microorganism Type | Activity Reported | Source Termite Species |
| Gram-positive bacteria | Lytic activity, Effective nih.govajol.infomdpi.com | Pseudacanthotermes spiniger nih.govajol.inforesearchgate.net |
| Gram-negative bacteria | Lytic activity, Effective nih.govajol.infomdpi.com | Pseudacanthotermes spiniger nih.govajol.inforesearchgate.net |
| Filamentous fungi | Effective ajol.infomdpi.comnih.gov | Pseudacanthotermes spiniger ajol.inforesearchgate.netnih.gov |
| Yeast | Effective ajol.infomdpi.comnih.gov | Pseudacanthotermes spiniger ajol.inforesearchgate.netnih.gov |
| Leishmania donovani | Apoptosis-like cell death (IC50: 150 μM) nih.gov | Pseudacanthotermes spiniger nih.gov |
Example 2: Structural Conformation of this compound
Studies using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have investigated this compound's structure in different environments. nih.govnih.govresearchgate.net
| Environment | Observed Conformation | Research Technique |
| Aqueous solution | Flexible random coil nih.govresearchgate.net | CD, NMR nih.govresearchgate.net |
| TFE/water mixtures | Stable helical structure nih.govresearchgate.net | CD, NMR nih.govresearchgate.net |
| SDS micelles | Alpha-helical nih.gov | CD, NMR nih.gov |
Future Research Directions for Spinigerin
Advanced Structural and Dynamic Studies of Spinigerin in Complex Biological Systems
Understanding the precise structure and dynamic behavior of this compound within complex biological environments is crucial for elucidating its mechanism of action and potential applications. While solution structures of this compound in membrane-mimetic environments have been analyzed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy combined with molecular modeling, revealing an alpha-helical conformation in the presence of TFE, further research is needed to understand its behavior in more complex, native-like settings. researchgate.net
Future studies could focus on employing advanced structural biology techniques such as cryo-electron microscopy (cryo-EM) and correlative light and electron microscopy (CLEM) to visualize this compound interacting with biological membranes and cellular components at high resolution. vanderbilt.edu Integrating these experimental approaches with sophisticated computational modeling, including molecular dynamics simulations, can provide detailed insights into this compound's conformational changes, membrane insertion mechanisms, and interactions with specific lipids and proteins within a dynamic cellular context. vanderbilt.edunumberanalytics.commghpcc.orgresearchgate.netnih.govnih.gov Research into the ultrafast structural dynamics of biological systems using techniques like time-resolved X-ray diffraction and spectroscopy could also shed light on the rapid events associated with this compound's activity. researchgate.net
Exploration of Novel Biological Activities and Intracellular Targets of this compound
This compound is known for its antifungal and antibacterial activities, capable of permeabilizing microbial cytoplasmic membranes. nih.govajol.info However, the full spectrum of its biological activities and potential intracellular targets remains an active area of research. While some antimicrobial peptides primarily act by disrupting cell membranes, others can be internalized and affect intracellular processes. mdpi.comfrontiersin.orgnih.gov
Future research should aim to identify if this compound has intracellular targets in microorganisms and investigate the specific pathways or molecules it interacts with upon internalization. mdpi.comfrontiersin.orgnih.gov Techniques such as proteomics, metabolomics, and advanced microscopy could be employed to identify cellular components and processes affected by this compound. frontiersin.org Exploring potential synergistic effects of this compound with existing antibiotics or antifungal agents could also lead to novel therapeutic strategies, particularly against multidrug-resistant strains. nih.govmdpi.comresearchgate.net Furthermore, investigating other potential biological activities beyond antimicrobial effects, such as immunomodulatory properties, could uncover new applications for this compound and its analogs. researchgate.net
Development of Sustainable Production Methods for this compound and its Analogs
The sustainable production of this compound and its analogs is essential for their potential widespread application. Currently, this compound can be obtained through chemical synthesis. google.com However, exploring more environmentally friendly and scalable production methods is a key future direction.
Research could focus on developing biotechnological approaches, such as recombinant protein expression in various host systems (e.g., bacteria, yeast, or plants), to produce this compound and its variants. researchgate.net Optimizing fermentation processes and purification techniques will be crucial for efficient and cost-effective production. Additionally, investigating the potential for sustainable synthesis of this compound analogs with enhanced activity, stability, or reduced toxicity is important. researchgate.netfarmaciajournal.com This could involve exploring the use of unnatural amino acids or chemical modifications to improve peptide properties while considering the principles of "safe and sustainable by design" for chemicals and materials. mdpi.comresearchgate.neteuropa.eu
Investigation of this compound's Role in Broader Ecological and Symbiotic Relationships of Termites
This compound is part of the defense mechanisms of termites, which live in complex environments with diverse microbial communities. nih.govajol.infooup.comresearchgate.netoup.comajol.infonih.gov Understanding the role of this compound within the broader ecological and symbiotic relationships of termites can provide valuable insights into its natural function and potential applications.
Future research could investigate how this compound contributes to the immune defense of termites against specific pathogens encountered in their environment and within their nests. nih.govajol.infooup.comoup.comnih.gov Studying the interplay between this compound, other termite-produced antimicrobials like termicin (B1575697), and the symbiotic microorganisms in the termite gut could reveal complex interactions that maintain colony health. nih.govoup.comresearchgate.netoup.comnih.govmdpi.com Research into the chemical ecology of termite symbioses can help to understand the natural context and function of compounds like this compound. researchgate.net Furthermore, exploring how environmental factors influence the production and activity of this compound in termites could have implications for understanding termite resilience and for potential bio-inspired applications. nih.govbiologyjournal.net
Overcoming Research Challenges in this compound Development and Application
As with many novel compounds, the research and development of this compound face several challenges. These can include optimizing production methods, ensuring stability and delivery, evaluating potential toxicity, and navigating regulatory pathways for potential applications. farmaciajournal.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
